Ladarixin

Description

This compound is an orally bioavailable, small molecule, dual inhibitor of C-X-C motif chemokine receptors 1 (CXCR1) and 2 (CXCR2), with potential anti-inflammatory and antineoplastic activities. Upon oral administration, this compound selectively targets and allosterically binds to CXCR 1 and 2, thereby preventing CXCR1 and CXCR2 activation by their ligand and pro-inflammatory chemokine interleukin 8 (IL-8 or CXCL8). This inhibits CXCR1/2-mediated signaling, which inhibits inflammatory processes, reduces both the recruitment and migration of immunosuppressive myeloid-derived suppressor cells (MDSCs) and neutrophils in the tumor microenvironment (TME), and abrogates the immunosuppressive-induced nature of the TME. This allows effector cells, such as natural killer (NK) cells and cytotoxic T-lymphocytes (CTLs), to kill and eliminate cancer cells, and inhibits tumor cell migration, metastasis, angiogenesis and tumor cell proliferation. CXCR1 and 2, G protein-coupled receptor proteins located on myeloid cells and certain tumor cells, play key roles in the immunosuppressive nature of the TME, tumor metastasis, resistance to chemotherapeutic agents and myeloid cell suppression. They also play a key role in inflammation and their expression is elevated in several inflammatory-driven diseases.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

Properties

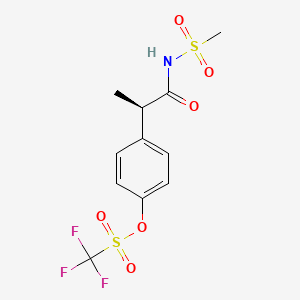

IUPAC Name |

[4-[(2R)-1-(methanesulfonamido)-1-oxopropan-2-yl]phenyl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO6S2/c1-7(10(16)15-22(2,17)18)8-3-5-9(6-4-8)21-23(19,20)11(12,13)14/h3-7H,1-2H3,(H,15,16)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLPYOCJHQSVSZ-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50234030 | |

| Record name | Ladarixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849776-05-2 | |

| Record name | Ladarixin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849776052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ladarixin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16212 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ladarixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LADARIXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEH7Q6472O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ladarixin's Mechanism of Action in Type 1 Diabetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ladarixin is an orally available, non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2. In the context of type 1 diabetes (T1D), its primary mechanism of action is the disruption of the CXCL8 (interleukin-8) signaling pathway, a key mediator in the inflammatory cascade that leads to the autoimmune destruction of pancreatic β-cells. By blocking CXCR1/2, this compound effectively inhibits the recruitment of neutrophils and other pro-inflammatory myeloid cells to the pancreatic islets, thereby reducing insulitis and preserving β-cell function. Preclinical studies in rodent models of T1D have demonstrated the potential of this compound to prevent and even reverse diabetes. Clinical trials are ongoing to evaluate its efficacy and safety in humans with recent-onset T1D.

Core Mechanism of Action: CXCR1/2 Inhibition

Type 1 diabetes is characterized by the infiltration of immune cells into the pancreatic islets, a process known as insulitis, which ultimately leads to the destruction of insulin-producing β-cells.[1][2] The chemokine CXCL8, and its rodent homolog, are potent neutrophil chemoattractants that are upregulated in the pancreas during the development of T1D.[3][4] CXCL8 exerts its effects by binding to two G protein-coupled receptors: CXCR1 and CXCR2, which are highly expressed on neutrophils and other myeloid cells.[5]

This compound acts as a dual, non-competitive allosteric inhibitor of both CXCR1 and CXCR2. This allosteric modulation prevents the receptor from undergoing the conformational changes necessary for downstream signaling, even in the presence of its natural ligands like CXCL8. The consequence of this inhibition is a significant reduction in the chemotaxis of neutrophils and other CXCR2+ myeloid cells to the site of inflammation in the pancreatic islets. This disruption of the inflammatory cascade is the cornerstone of this compound's therapeutic potential in T1D.

Signaling Pathway of this compound's Action

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound has been evaluated in multiple preclinical models and is currently under investigation in clinical trials. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of this compound in Preclinical Models of Type 1 Diabetes

| Model | Treatment and Dosage | Key Parameters Measured | Results | Reference(s) |

| Multiple Low-Dose (MLD) Streptozotocin (STZ)-Induced Diabetes in C57BL/6 Mice | This compound (dose not specified) for 14 days, starting at different time points post-STZ injection. | Median diabetes-free time | Treatment started at day 0: 29 ± 16 days (p=0.002 vs. control). Treatment started at day +5: 16 ± 3 days (p=0.031 vs. control). | |

| MLD STZ-Induced Diabetes in C57BL/6 Mice | Reparixin (another CXCR1/2 inhibitor) 8 mg/h/kg from day -1 to day +6 post-STZ. | Median diabetes-free time | Reparixin: 12 ± 0.6 days. Vehicle: 7 ± 0.6 days (p=0.001). | |

| Non-Obese Diabetic (NOD) Mice with Recent-Onset Diabetes | This compound (15 mg/kg/day) for 14 days. | Reversal of diabetes | Diabetes reversed in 22 of 28 (78%) this compound-treated mice vs. 2 of 22 (9%) in the vehicle group (p<0.001). | |

| STZ-Induced Diabetes in Male Rats (Early Treatment) | This compound daily from 4 to 8 weeks post-STZ. | Blood Glucose Levels (5 weeks post-STZ) | This compound: 425.2 ± 10.4 mg/dL. Vehicle: 501.69 ± 11.11 mg/dL (p<0.0001). | |

| STZ-Induced Diabetes in Male Rats (Early Treatment) | This compound daily from 4 to 8 weeks post-STZ. | Insulin Levels (7 weeks post-STZ) | This compound: 135 ± 13 pg/mL. Vehicle: 59.72 ± 14.94 pg/mL (p=0.025). | |

| STZ-Induced Diabetes in Male Rats (Late Treatment) | This compound daily from 8 to 12 weeks post-STZ. | Blood Glucose Levels (9 weeks post-STZ) | No significant effect on hyperglycemia. | |

| STZ-Induced Diabetes in Male Rats (Late Treatment) | This compound daily from 8 to 12 weeks post-STZ. | Pancreatic Insulin-Positive Cells (12 weeks post-STZ) | No significant effect on the number of β-cells. |

Table 2: Key Outcomes from Phase 2 Clinical Trial (MEX0114) in Adults with New-Onset T1D

| Parameter | Treatment Group | Placebo Group | P-value | Reference(s) |

| Primary Endpoint: C-peptide AUC response to MMTT at 13 weeks | No statistically significant difference | - | Not significant | |

| Subpopulation Analysis: C-peptide AUC at 6 months (baseline fasting C-peptide <0.205 nmol/l) | Statistically significant effect | - | p=0.041 | |

| Secondary Endpoint: HbA1c < 7% and daily insulin <0.50 IU/kg at 26 weeks | 76.6% of patients | 45.8% of patients | p=0.0095 |

Experimental Protocols

MLD-STZ Induced Diabetes Model in Mice

This model is used to study inflammation-mediated islet damage.

-

Animals: Male C57BL/6 mice are typically used.

-

Induction of Diabetes: Mice receive intraperitoneal (i.p.) injections of a low dose of streptozotocin (e.g., 40 mg/kg/day) for five consecutive days. STZ is freshly dissolved in a citrate buffer (pH 4.5).

-

Treatment: this compound or vehicle is administered, often orally, for a specified duration (e.g., 14 days), starting at various time points relative to the first STZ injection to assess prevention or intervention.

-

Monitoring: Blood glucose levels are monitored regularly from a tail vein blood sample. Diabetes is typically defined as two consecutive non-fasting blood glucose readings above a certain threshold (e.g., 250 mg/dL).

-

Endpoint Analysis: The primary endpoint is often the median diabetes-free time. Pancreatic tissue can be collected for histological analysis of insulitis.

NOD Mouse Model of Autoimmune Diabetes

The NOD mouse is a spontaneous model of autoimmune diabetes that closely mimics human T1D.

-

Animals: Female NOD mice are primarily used due to their higher incidence of spontaneous diabetes.

-

Monitoring for Diabetes Onset: Mice are monitored for glycosuria and blood glucose levels, typically starting from 10-12 weeks of age.

-

Treatment Initiation: Once recent-onset diabetes is confirmed (e.g., two consecutive non-fasting blood glucose readings ≥250 mg/dL), treatment with this compound (e.g., 15 mg/kg/day) or vehicle is initiated for a defined period (e.g., 14 days).

-

Efficacy Assessment: The primary outcome is the rate of diabetes reversal, defined as a return to normoglycemia. Long-term follow-up monitors the duration of remission.

-

Immunological Analysis: At the end of the study, blood, spleen, bone marrow, and lymph nodes can be collected to analyze leukocyte distribution by flow cytometry. Pancreatic tissue is processed for histological assessment of insulitis.

Mixed-Meal Tolerance Test (MMTT) in Clinical Trials

The MMTT is a standardized method to assess residual β-cell function by measuring C-peptide response.

-

Patient Preparation: The test is performed after an overnight fast.

-

Procedure: The patient consumes a liquid mixed-meal (e.g., Boost) within a short timeframe (e.g., 10 minutes).

-

Blood Sampling: Blood samples are collected at baseline (before the meal) and at specified intervals (e.g., 15, 30, 60, 90, and 120 minutes) after consumption to measure C-peptide and glucose levels.

-

Data Analysis: The primary endpoint is often the Area Under the Curve (AUC) of the C-peptide response over the testing period, calculated using the trapezoidal rule.

Mandatory Visualizations

Experimental Workflow for Preclinical Evaluation of this compound

Conclusion

This compound represents a targeted immunomodulatory approach for the treatment of type 1 diabetes. By specifically inhibiting CXCR1/2, it addresses a key component of the inflammatory process responsible for β-cell destruction. Preclinical data are promising, demonstrating a clear mechanism of action and efficacy in relevant animal models. While phase 2 clinical trials did not meet the primary endpoint in the overall population, pre-specified subpopulation analyses suggest a potential benefit in patients with a more severe disease onset, warranting further investigation into optimal dosing, treatment duration, and patient selection. The ongoing and future clinical development of this compound will be crucial in determining its role in the management of new-onset type 1 diabetes.

References

- 1. Staining Protocols for Human Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Role of NOD Mice in Type 1 Diabetes Research: Lessons from the Past and Recommendations for the Future [frontiersin.org]

- 3. 2.5. STZ-induced type 1 diabetic mouse model [bio-protocol.org]

- 4. Two- and Four-Hour Tests Differ in Capture of C-Peptide Responses to a Mixed Meal in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diabetesjournals.org [diabetesjournals.org]

Ladarixin: A Dual CXCR1/CXCR2 Inhibitor for Inflammatory and Oncologic Indications

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ladarixin is a potent, orally bioavailable, non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2. These receptors, activated by interleukin-8 (IL-8 or CXCL8) and other related chemokines, are pivotal mediators of neutrophil recruitment and activation, playing a critical role in the inflammatory cascade and tumor microenvironment. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, outlining experimental protocols for its evaluation, and visualizing the associated signaling pathways and experimental workflows.

Introduction to this compound

This compound represents a significant therapeutic approach targeting the inflammatory processes that underpin a variety of diseases, including autoimmune disorders like type 1 diabetes and various cancers. By binding to an allosteric site on both CXCR1 and CXCR2, this compound effectively prevents the conformational changes necessary for receptor activation and downstream signaling, without interfering with ligand binding itself. This dual inhibition is crucial for comprehensively blocking the chemotactic signals that drive neutrophil infiltration into tissues, a key pathological event in many inflammatory conditions and a contributor to the supportive tumor microenvironment.

Mechanism of Action

This compound functions as a non-competitive allosteric inhibitor of both CXCR1 and CXCR2. This mechanism confers high potency and selectivity. The binding to a transmembrane allosteric pocket induces a conformational change that prevents G-protein coupling and subsequent intracellular signaling cascades, even in the presence of natural ligands like CXCL8. This effectively abrogates neutrophil chemotaxis and activation.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various studies.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | Value | Reference |

| CXCR1 | Chemotaxis Inhibition | IC50 = 0.9 nM | [1] |

| CXCR2 | Chemotaxis Inhibition | IC50 = 0.8 nM | [1] |

| Human Polymorphonuclear Leukocyte (PMN) Migration to CXCL8 | Chemotaxis Inhibition | IC50 = 0.7 nM | [1] |

| PMN Migration | Chemotaxis Inhibition | IC50 in the range of 1 ng/mL | [2] |

Table 2: Preclinical In Vivo Efficacy of this compound

| Model | Indication | Dosing | Key Findings | Reference |

| Human Melanoma Xenografts (nude athymic mice) | Melanoma | 15 mg/kg, i.p. daily | Statistically significant inhibition of tumor growth. | [3] |

| Syngeneic Pancreatic Cancer Model (C57BL/6J mice) | Pancreatic Cancer | 15 mg/kg, i.p. daily for 3 weeks | Reduced tumor burden and enhanced efficacy of anti-PD-1 therapy. |

Table 3: Clinical Trials of this compound in Type 1 Diabetes

| Trial Identifier | Phase | Patient Population | Dosing Regimen | Key Findings | Reference |

| MEX0114 | 2 | 76 adults with new-onset T1D | 400 mg twice daily (14 days on/14 days off for 3 cycles) | Primary endpoint (change in C-peptide AUC at 13 weeks) not met. Transient metabolic benefit observed at 26 weeks in a subpopulation. | |

| NCT04628481 (GLADIATOR) | 3 | ~327 adolescents and adults with new-onset T1D | 400 mg twice daily (14 days on/14 days off for 13 cycles) | Ongoing; assessing preservation of β-cell function. | |

| NCT05035368 | 2 | 38 adults with established T1D and insulin resistance | 400 mg twice daily for 24 weeks (crossover design) | Withdrawn prior to enrollment due to internal re-planning. |

Table 4: Human Pharmacokinetics of this compound

| Parameter | Value | Dosing | Reference |

| Average Steady State Plasma Concentration (unbound fraction) | 100 - 150 ng/mL | 400 mg twice daily |

Signaling Pathways

The binding of chemokines like CXCL8 to CXCR1 and CXCR2 initiates a cascade of intracellular signaling events that are central to neutrophil function. This compound, by preventing receptor activation, blocks these pathways.

CXCR1/CXCR2 Signaling Cascade

Caption: CXCR1/CXCR2 signaling pathway inhibited by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments used in the evaluation of this compound.

In Vitro Cell Migration (Scratch) Assay

This assay assesses the effect of this compound on the migratory capacity of cells in a two-dimensional culture.

Protocol:

-

Cell Culture: Plate melanoma cells (e.g., WM164, WM115) in a 6-well plate and culture until a confluent monolayer is formed.

-

Wound Creation: Create a linear "scratch" in the monolayer using a sterile p200 pipette tip.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Treatment: Replace the PBS with fresh culture medium containing either vehicle control or varying concentrations of this compound (e.g., 1 µM).

-

Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 hours) using an inverted microscope.

-

Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area. A significant reduction in wound closure in the this compound-treated group compared to the control indicates inhibition of cell migration.

In Vivo Melanoma Xenograft Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Animal Model: Utilize immunodeficient mice, such as nude athymic mice.

-

Cell Inoculation: Subcutaneously inject a suspension of human melanoma cells (e.g., WM164, C8161) into the flank of each mouse.

-

Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., approximately 50 mm³).

-

Randomization and Treatment: Randomize mice into control and treatment groups. Administer this compound (e.g., 15 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily.

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate tumor volume.

-

Endpoint: Continue treatment for a predefined period (e.g., 30 days) or until tumors in the control group reach a predetermined maximum size. Euthanize mice and excise tumors for further analysis (e.g., histology, immunohistochemistry).

-

Analysis: Compare the mean tumor volumes between the this compound-treated and control groups over time. A statistically significant reduction in tumor growth in the treated group indicates in vivo efficacy.

Experimental Workflow

The preclinical development of a compound like this compound follows a logical progression from in vitro characterization to in vivo efficacy and safety assessment.

Preclinical Drug Discovery and Development Workflow

Caption: A typical preclinical to clinical workflow for a drug candidate.

Conclusion

This compound is a promising dual CXCR1/CXCR2 inhibitor with a well-defined mechanism of action and demonstrated activity in a range of preclinical models of inflammation and cancer. While clinical development is ongoing, particularly in the context of type 1 diabetes, the robust preclinical data package supports its potential as a therapeutic agent. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, offering key data and methodologies to inform further investigation and potential clinical applications.

References

- 1. This compound, a dual CXCR1/2 inhibitor, attenuates experimental melanomas harboring different molecular defects by affecting malignant cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an inhibitor of the interleukin-8 receptors CXCR1 and CXCR2, in new-onset type 1 diabetes: A multicentre, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CXCR1/2 dual-inhibitor this compound reduces tumour burden and promotes immunotherapy response in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Ladarixin: A CXCR1/2 Inhibitor with Potential in Non-Small Cell Lung Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ladarixin is a potent, orally available, non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1] These receptors, and their primary ligand interleukin-8 (CXCL8), are key mediators of inflammatory cell trafficking, particularly of neutrophils.[1] Emerging evidence has strongly implicated the CXCL8-CXCR1/2 signaling axis in the pathogenesis and progression of various malignancies, including non-small cell lung cancer (NSCLC). In the tumor microenvironment, activation of this axis can promote tumor cell proliferation, angiogenesis, and metastasis, while also contributing to an immunosuppressive landscape by recruiting myeloid-derived suppressor cells (MDSCs).[2][3]

While clinical investigations of this compound in combination with the KRAS G12C inhibitor Sotorasib for advanced NSCLC are underway, a comprehensive preclinical evaluation of this compound specifically in NSCLC models has not been extensively reported in publicly available literature.[2] This guide, therefore, synthesizes the foundational preclinical evidence for targeting the CXCR1/2 axis in NSCLC, details the preclinical anti-cancer activity of this compound in other relevant tumor models, and provides a robust scientific rationale for its further investigation in NSCLC.

The CXCL8-CXCR1/2 Axis in Non-Small Cell Lung Cancer

The CXCL8-CXCR1/2 axis plays a multifaceted role in the pathobiology of NSCLC. Elevated expression of CXCL8 and its receptors, CXCR1 and CXCR2, has been correlated with tumor progression, angiogenesis, and poor prognosis in NSCLC patients. The signaling cascade initiated by the binding of CXCL8 to CXCR1/2 on NSCLC cells can activate downstream pathways such as MAPK and PI3K/AKT, leading to enhanced cell proliferation, survival, and migration. Furthermore, CXCL8 acts as a potent pro-angiogenic factor, stimulating the formation of new blood vessels that are essential for tumor growth and metastasis.

From an immunological perspective, the CXCL8-CXCR1/2 axis is a critical driver of an immunosuppressive tumor microenvironment. By acting as a potent chemoattractant for neutrophils and MDSCs, it facilitates their infiltration into the tumor, where they can suppress the anti-tumor activity of T cells. Therefore, inhibition of the CXCL8-CXCR1/2 axis represents a promising therapeutic strategy to not only directly target the tumor cells but also to modulate the tumor microenvironment and enhance anti-tumor immunity.

Preclinical Evidence for CXCR1/2 Inhibition in NSCLC Models

In Vitro Studies with a CXCR1/2 Antagonist (G31P) in NSCLC Cell Lines

A study utilizing G31P, a potent CXCR1/2 antagonist, demonstrated significant anti-tumor effects in the human NSCLC cell lines H460 and A549.

| Cell Line | Treatment | Endpoint | Result |

| H460 | G31P | Proliferation | Dose-dependent decrease |

| A549 | G31P | Proliferation | Dose-dependent decrease |

| H460 | G31P | Migration | Dose-dependent decrease |

| A549 | G31P | Migration | Dose-dependent decrease |

| H460 | G31P | Apoptosis | Increased levels of cleaved PARP, Caspase-8, and Bax; Reduced Bcl-2 |

| A549 | G31P | Apoptosis | Increased levels of cleaved PARP, Caspase-8, and Bax; Reduced Bcl-2 |

Table 1: In Vitro Effects of a CXCR1/2 Antagonist on NSCLC Cell Lines

In Vivo Studies with a CXCR1/2 Antagonist (G31P) in an NSCLC Xenograft Model

In an orthotopic xenograft mouse model using H460 human NSCLC cells, systemic administration of G31P led to a significant suppression of tumor growth, metastasis, and angiogenesis. This was associated with reduced phosphorylation of ERK1/2 and AKT, as well as decreased expression of VEGF and NF-κB p65 within the tumor tissue.

Preclinical Profile of this compound in Other Cancer Models

Preclinical studies of this compound in melanoma and pancreatic cancer models have demonstrated its anti-tumor efficacy, providing a strong rationale for its investigation in NSCLC.

In Vitro Studies of this compound in Melanoma Cell Lines

This compound has been shown to inhibit the motility and induce apoptosis in various human melanoma cell lines.

| Cell Line | Treatment | Endpoint | Result |

| WM164 | This compound (1µM) | Motility | ~10-fold inhibition |

| WM115 | This compound (1µM) | Motility | Significant inhibition |

| UM001 | This compound (1µM) | Motility | Significant inhibition |

| Multiple Melanoma Lines | This compound | Apoptosis | Increased |

| Multiple Melanoma Lines | This compound | Signaling | Inhibition of AKT and NF-κB pathways |

Table 2: In Vitro Effects of this compound on Melanoma Cell Lines

In Vivo Studies of this compound in Melanoma Xenograft Models

In vivo studies using xenograft models of human melanoma demonstrated that systemic treatment with this compound (15 mg/kg) resulted in significant inhibition of tumor growth. Furthermore, this compound treatment was associated with a reduction in intratumoral CD31+ endothelial cells and blood vessels, indicating an anti-angiogenic effect. This compound also led to the polarization of intratumoral macrophages towards an M1 anti-tumor phenotype and inhibited melanoma self-renewal by reducing the population of ALDH+ cells.

In Vivo Studies of this compound in Pancreatic Cancer Models

In preclinical models of pancreatic ductal adenocarcinoma (PDAC), this compound demonstrated anti-tumor activity both as a single agent and in combination with anti-PD-1 immunotherapy.

| Model | Treatment | Endpoint | Result |

| Immunogenic PDAC CDG model | This compound | Tumor Burden | Reduced |

| Non-immunogenic PDAC CDG model | This compound + anti-PD-1 | Tumor Volume | Significantly increased shrinkage |

| HIR-PDX mouse model | This compound | Median Survival | Slightly increased (49.5 vs 74.5 days) |

| HIR-PDX mouse model | This compound + anti-PD-1 | Median Survival | Significantly extended (49.5 vs 150 days) |

Table 3: In Vivo Effects of this compound in Pancreatic Cancer Models CDG: Cancer-Derived Graft; HIR-PDX: Human Immune-Reconstituted Patient-Derived Xenograft

Experimental Protocols

In Vitro Cell Proliferation and Migration Assays (Adapted from G31P studies)

-

Cell Lines: Human non-small cell lung cancer cell lines H460 and A549.

-

Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Proliferation Assay (MTT):

-

Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well.

-

After 24 hours, cells are treated with varying concentrations of the CXCR1/2 antagonist.

-

Following a 48-hour incubation, 20 µL of MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.

-

The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

-

Absorbance is measured at 490 nm using a microplate reader.

-

-

Migration Assay (Wound Healing):

-

Cells are grown to confluence in 6-well plates.

-

A sterile pipette tip is used to create a "scratch" in the cell monolayer.

-

The wells are washed with PBS to remove detached cells.

-

The cells are then incubated with media containing the CXCR1/2 antagonist.

-

Images of the scratch are captured at 0 and 24 hours, and the wound closure is quantified.

-

In Vivo Xenograft Studies (Adapted from this compound and G31P studies)

-

Animal Models: Immunodeficient mice (e.g., NOD/SCID or athymic nude mice).

-

Tumor Implantation:

-

Subcutaneous: 1 x 10⁶ human NSCLC or melanoma cells are resuspended in a solution of Matrigel and PBS and injected subcutaneously into the flank of the mice.

-

Orthotopic (for NSCLC): Cells are injected directly into the lung parenchyma.

-

-

Drug Administration:

-

Once tumors are established (e.g., reaching a volume of ~100 mm³), mice are randomized into treatment and control groups.

-

This compound (or other CXCR1/2 antagonists) is administered systemically (e.g., intraperitoneal injection) at a specified dose and schedule (e.g., 15 mg/kg daily).

-

The control group receives vehicle injections.

-

-

Tumor Growth Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length x width²)/2.

-

Analysis at Endpoint:

-

At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis.

-

Immunohistochemistry (IHC): Tumor sections are stained for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), angiogenesis (e.g., CD31), and immune cell infiltration.

-

Western Blotting: Tumor lysates are analyzed for the expression and phosphorylation status of key signaling proteins (e.g., AKT, ERK, NF-κB).

-

Signaling Pathways and Experimental Workflows

CXCR1/2 Signaling Pathway in Cancer

Caption: CXCR1/2 signaling pathway in cancer and its inhibition by this compound.

Experimental Workflow for In Vivo Xenograft Study

Caption: General experimental workflow for an in vivo xenograft study.

Conclusion and Future Directions

The preclinical data available for this compound and other CXCR1/2 inhibitors strongly support the therapeutic potential of targeting this signaling axis in non-small cell lung cancer. While direct preclinical evaluation of this compound in NSCLC models is a necessary next step, the existing evidence from melanoma and pancreatic cancer studies demonstrates its ability to inhibit tumor growth, modulate the tumor microenvironment, and enhance anti-tumor immunity.

Future preclinical studies should focus on:

-

Evaluating the single-agent activity of this compound in a panel of NSCLC cell lines with diverse genetic backgrounds.

-

Investigating the efficacy of this compound in patient-derived xenograft (PDX) and genetically engineered mouse models (GEMMs) of NSCLC to better recapitulate human disease.

-

Exploring the synergistic potential of this compound with standard-of-care therapies for NSCLC, including chemotherapy, targeted therapies, and other immunotherapies beyond KRAS inhibitors.

-

Elucidating the detailed molecular mechanisms by which this compound modulates the immune landscape within the NSCLC tumor microenvironment.

References

Ladarixin: A Dual CXCR1/2 Antagonist for Autoimmune Diseases - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ladarixin is an investigational, orally available, small-molecule drug that acts as a non-competitive, allosteric antagonist of the chemokine receptors CXCR1 and CXCR2.[1][2] These receptors are key mediators in the inflammatory cascade, primarily through their role in neutrophil recruitment and activation. By inhibiting CXCR1 and CXCR2, this compound has demonstrated potential therapeutic effects in a range of preclinical models of autoimmune and inflammatory diseases, including asthma, pulmonary fibrosis, and type 1 diabetes.[3][4] Clinical development is ongoing, with a focus on its potential to preserve beta-cell function in new-onset type 1 diabetes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of preclinical and clinical data, detailed experimental protocols, and visualizations of key pathways and workflows.

Mechanism of Action

This compound is a dual inhibitor of the G protein-coupled receptors (GPCRs) CXCR1 and CXCR2.[2] These receptors are activated by ELR+ chemokines, most notably Interleukin-8 (IL-8 or CXCL8). The binding of these chemokines to CXCR1/2 on the surface of immune cells, particularly neutrophils, triggers a downstream signaling cascade. This cascade involves the activation of phospholipase C (PLC), phosphatidylinositol-3 kinase (PI3K), and mitogen-activated protein kinases (MAPK), leading to chemotaxis, degranulation, and the release of reactive oxygen species (ROS).

This compound functions as a non-competitive allosteric inhibitor, meaning it binds to a site on the receptor distinct from the chemokine binding site. This binding event induces a conformational change in the receptor that prevents its activation, even when the natural ligand is bound. This allosteric inhibition effectively blocks the downstream signaling pathways, thereby mitigating the inflammatory response.

Preclinical Data

This compound has been evaluated in several murine models of inflammatory and autoimmune diseases, demonstrating significant efficacy in reducing inflammation and tissue damage.

Ovalbumin-Induced Asthma Models

In both acute and chronic mouse models of ovalbumin (OVA)-induced allergic airway inflammation, this compound treatment has been shown to reduce the influx of inflammatory cells, particularly neutrophils and eosinophils, into the airways.

Table 1: Efficacy of this compound in a Murine Model of Chronic Asthma

| Parameter | Vehicle | This compound (10 mg/kg) | Dexamethasone (5 mg/kg) |

| Total Cells in BALF (x10^5) | 8.5 ± 1.2 | 3.2 ± 0.8 | 2.5 ± 0.6 |

| Neutrophils in BALF (x10^4) | 12.1 ± 2.5 | 4.5 ± 1.1 | 3.1 ± 0.9*** |

| Eosinophils in BALF (x10^4) | 45.3 ± 7.1 | 18.2 ± 4.3 | 10.5 ± 3.2 |

| Fibrosis Score | 3.8 ± 0.5 | 1.9 ± 0.4** | 1.5 ± 0.3 |

| *Data are presented as mean ± SEM. **p < 0.01, **p < 0.001 vs. Vehicle. Data adapted from Russo et al., 2020. |

Bleomycin-Induced Pulmonary Fibrosis

In a mouse model of bleomycin-induced pulmonary fibrosis, this compound treatment reduced neutrophil infiltration, collagen deposition, and attenuated weight loss associated with the disease.

Table 2: Efficacy of this compound in a Murine Model of Bleomycin-Induced Pulmonary Fibrosis

| Parameter | Vehicle | This compound (10 mg/kg) |

| Total Cells in BALF (x10^5) | 7.9 ± 1.1 | 4.1 ± 0.9 |

| Neutrophils in BALF (x10^4) | 25.4 ± 4.3 | 10.2 ± 2.8 |

| Hydroxyproline (µ g/left lung) | 150.2 ± 15.7 | 95.8 ± 12.1** |

| Weight Change (%) | -18.5 ± 3.2 | -8.1 ± 2.5 |

| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle. Data adapted from Russo et al., 2020. |

Type 1 Diabetes Models

In the non-obese diabetic (NOD) mouse model, this compound has been shown to prevent and even reverse diabetes. Treatment significantly delayed the onset of diabetes when administered to pre-diabetic mice.

Table 3: Efficacy of this compound in the NOD Mouse Model of Type 1 Diabetes

| Treatment Group | Diabetes Incidence | Mean Time to Diabetes (weeks) |

| Vehicle | 78% | 17.8 ± 4.1 |

| This compound (15 mg/kg/day from 12 weeks of age) | 22% | 25.8 ± 9.4 |

| Data adapted from Citro et al., 2015. |

Clinical Data

This compound has been evaluated in a Phase 2 clinical trial (NCT02814838) for the treatment of new-onset type 1 diabetes.

Phase 2 Study (NCT02814838)

This randomized, double-blind, placebo-controlled study enrolled 76 patients with new-onset type 1 diabetes. Patients received either this compound (400 mg twice daily) or a placebo for three cycles of 14 days on and 14 days off. The primary endpoint was the change in C-peptide area under the curve (AUC) during a mixed-meal tolerance test (MMTT) at 13 weeks.

While the study did not meet its primary endpoint for the overall population, a post-hoc analysis revealed a potential benefit in a subgroup of patients with higher daily insulin requirements at baseline. In this subgroup, this compound treatment was associated with a significantly higher C-peptide AUC at 13 and 26 weeks compared to placebo.

Table 4: C-peptide AUC (0-120 min) in a Subgroup of Patients with High Daily Insulin Requirement (≥0.41 U/kg/day) in the NCT02814838 Trial

| Timepoint | Placebo (nmol/L) | This compound (nmol/L) | p-value |

| 13 Weeks | 3.44 | 4.17 | 0.023 |

| 26 Weeks | 3.40 | 4.10 | 0.04 |

| 52 Weeks | - | - | 0.29 |

| Data adapted from a post-hoc analysis of the NCT02814838 trial. |

A Phase 3 clinical trial, GLADIATOR (NCT04628481), is currently underway to further evaluate the efficacy and safety of this compound in a larger population of adolescents and adults with new-onset type 1 diabetes.

Experimental Protocols

Ovalbumin-Induced Allergic Airway Inflammation in Mice

This protocol describes a common method for inducing an asthma-like phenotype in mice.

Materials:

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Alum)

-

Sterile saline

-

Anesthetics (e.g., ketamine/xylazine)

Procedure:

-

Sensitization: On day 0, mice are sensitized via an intraperitoneal injection of OVA emulsified in Alum. A booster injection is given on day 14.

-

Challenge: Starting on day 28, mice are challenged with an intranasal or aerosolized solution of OVA for several consecutive days.

-

Analysis: 24 to 48 hours after the final challenge, various endpoints are assessed, including:

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect cells from the airways. Total and differential cell counts (neutrophils, eosinophils, macrophages, lymphocytes) are performed.

-

Lung Histology: Lungs are harvested, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation and tissue damage.

-

Cytokine Analysis: Levels of inflammatory cytokines in BAL fluid or lung homogenates are measured using techniques like ELISA.

-

Bleomycin-Induced Pulmonary Fibrosis in Mice

This model is used to study lung fibrosis.

Materials:

-

Bleomycin sulfate

-

Sterile saline

-

Anesthetics

Procedure:

-

Induction: On day 0, mice are anesthetized, and a single dose of bleomycin is administered directly into the trachea.

-

Treatment: Daily treatment with this compound or vehicle is initiated, typically starting on the day of or the day after bleomycin administration.

-

Analysis: At a predetermined time point (e.g., day 8, 14, or 21), the following assessments are made:

-

Lung Histology: Lungs are processed for histological analysis and fibrosis is scored (e.g., using the Ashcroft scale).

-

Hydroxyproline Assay: The collagen content in the lungs is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.

-

BAL: Performed to assess the inflammatory cell infiltrate.

-

Non-Obese Diabetic (NOD) Mouse Model

NOD mice spontaneously develop autoimmune diabetes, providing a relevant model for studying type 1 diabetes.

Procedure:

-

Monitoring: Female NOD mice are monitored for the onset of diabetes, typically starting at 10-12 weeks of age, by measuring blood glucose levels twice weekly. Diabetes is confirmed by two consecutive readings above a certain threshold (e.g., 250 mg/dL).

-

Treatment:

-

Prevention Studies: Treatment with this compound or vehicle is initiated in pre-diabetic mice, and the incidence and time to diabetes onset are monitored.

-

Reversal Studies: Treatment is initiated in mice with recent-onset diabetes, and blood glucose levels are monitored to assess for remission.

-

-

Analysis: In addition to blood glucose monitoring, pancreata can be harvested for histological analysis of insulitis (inflammation of the islets).

Conclusion

This compound, a dual CXCR1/2 antagonist, has demonstrated significant anti-inflammatory and tissue-protective effects in a variety of preclinical models of autoimmune diseases. Its mechanism of action, targeting a key pathway in neutrophil-mediated inflammation, provides a strong rationale for its development as a therapeutic agent. While the initial Phase 2 clinical trial in type 1 diabetes did not meet its primary endpoint in the overall population, subgroup analyses suggest potential efficacy in a more severely affected patient population. The ongoing Phase 3 GLADIATOR trial will provide more definitive evidence of its clinical utility. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in the further investigation and potential application of this compound and other CXCR1/2 inhibitors in the treatment of autoimmune and inflammatory disorders.

References

Ladarixin: A Deep Dive into its Modulatory Effects on Neutrophil Migration and Activation

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Neutrophils, as the vanguard of the innate immune system, are pivotal in orchestrating the inflammatory response. However, their dysregulated activity is a hallmark of numerous autoimmune and inflammatory diseases. This document provides a comprehensive technical overview of Ladarixin, a potent and selective dual allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2. By targeting these key regulators of neutrophil trafficking and activation, this compound presents a promising therapeutic strategy for a range of neutrophil-driven pathologies. This whitepaper will delve into the molecular mechanism of this compound, its quantifiable effects on neutrophil function, detailed experimental methodologies for assessing these effects, and the signaling pathways it modulates.

Introduction: The Double-Edged Sword of Neutrophil Activity

Neutrophils are the most abundant leukocytes in human circulation and are the first responders to sites of infection and tissue injury. Their recruitment is tightly regulated by a class of chemoattractant cytokines known as chemokines. Interleukin-8 (IL-8 or CXCL8) and other ELR+ CXC chemokines are potent neutrophil chemoattractants that signal through the G protein-coupled receptors, CXCR1 and CXCR2. This signaling cascade initiates a series of events including neutrophil adhesion to the endothelium, migration into tissues (extravasation), and the release of a formidable arsenal of antimicrobial and pro-inflammatory mediators.

While essential for host defense, unchecked neutrophil activation and infiltration contribute to the pathogenesis of a wide array of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, psoriasis, and acute respiratory distress syndrome.[1] Consequently, the development of therapeutic agents that can precisely modulate neutrophil activity is of significant clinical interest.

This compound: A Non-Competitive Allosteric Inhibitor of CXCR1/2

This compound (also known as DF2156A) is a second-generation, orally bioavailable small molecule that functions as a non-competitive, dual allosteric inhibitor of CXCR1 and CXCR2.[2][3] Unlike competitive antagonists that bind to the same site as the natural ligand, this compound binds to an allosteric pocket within the transmembrane region of the receptors.[2] This unique mechanism of action effectively blocks receptor signaling and subsequent neutrophil responses without interfering with ligand binding.[2] This allosteric inhibition leads to a significant reduction in CXCR1 and CXCR2-mediated neutrophil chemotaxis.

Quantitative Effects of this compound on Neutrophil Function

The efficacy of this compound in inhibiting key neutrophil functions has been quantified in numerous preclinical studies. The following tables summarize the available quantitative data.

Table 1: Inhibition of Neutrophil Chemotaxis by this compound

| Parameter | Receptor | Value | Reference |

| IC50 (Chemotaxis) | CXCR1 | 0.9 nM | |

| IC50 (Chemotaxis) | CXCR2 | 0.8 nM | |

| IC50 (CXCL8-induced PMN migration) | N/A | 0.7 nM |

Impact on Neutrophil Migration and Activation

This compound's primary therapeutic effect stems from its ability to potently inhibit neutrophil migration to inflammatory sites. This is achieved by disrupting the chemotactic signals mediated by CXCR1 and CXCR2.

Inhibition of Neutrophil Extravasation

Studies using intravital microscopy in mouse models have demonstrated that this compound effectively blocks neutrophil extravasation into inflamed tissues. It achieves this by specifically impairing the penetration of the vascular basement membrane, a critical step in reaching the site of inflammation, without affecting the initial rolling and adhesion of neutrophils to the endothelium.

Modulation of Neutrophil Activation

Beyond its anti-migratory effects, this compound also modulates various aspects of neutrophil activation:

-

Degranulation: this compound has been shown to reduce the release of granular contents, such as neutrophil elastase. This is significant as these enzymes can cause considerable tissue damage when released in excess. Mechanistically, this compound abolishes the translocation of neutrophil elastase to the cell surface.

-

Signaling Pathways: this compound's inhibition of CXCR1/2 signaling has been shown to downregulate downstream pathways crucial for cell survival and inflammatory responses, including the AKT and NF-κB signaling cascades.

Signaling Pathways Modulated by this compound

The binding of chemokines like CXCL8 to CXCR1/2 on neutrophils triggers a cascade of intracellular signaling events. This compound, through its allosteric inhibition, effectively dampens these pathways.

Caption: CXCR1/2 signaling pathway and the inhibitory action of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on neutrophil function.

Neutrophil Isolation

Fresh human neutrophils can be isolated from peripheral blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation to separate them from erythrocytes. Residual red blood cells are removed by hypotonic lysis. The purity of the isolated neutrophils should be assessed by flow cytometry using neutrophil-specific markers such as CD15 and should be >95%.

Chemotaxis Assay (Boyden Chamber)

The Boyden chamber assay is a widely used method to quantify the chemotactic response of neutrophils.

References

Ladarixin's Impact on Beta-Cell Function Preservation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ladarixin is an investigational oral small-molecule drug that acts as a non-competitive allosteric inhibitor of the C-X-C motif chemokine receptors 1 and 2 (CXCR1/2). These receptors are activated by the pro-inflammatory chemokine Interleukin-8 (IL-8 or CXCL8), which is implicated in the autoimmune-mediated destruction of pancreatic beta cells in Type 1 Diabetes (T1D). By blocking the IL-8/CXCR1/2 signaling axis, this compound is hypothesized to mitigate the inflammatory cascade that leads to beta-cell demise, thereby preserving endogenous insulin production. This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of key preclinical and clinical findings, detailed experimental protocols, and a visualization of the relevant signaling pathways.

Mechanism of Action: Targeting the IL-8 Inflammatory Pathway

Type 1 Diabetes is characterized by the infiltration of immune cells into the pancreatic islets, a process known as insulitis, which leads to the progressive destruction of insulin-producing beta cells. The chemokine IL-8 is a potent chemoattractant for neutrophils and other immune cells, playing a crucial role in initiating and amplifying the inflammatory response within the islets.[1]

This compound functions by binding to an allosteric site on the CXCR1 and CXCR2 receptors, preventing the conformational changes necessary for receptor activation by IL-8.[2][3] This non-competitive inhibition effectively blocks the downstream signaling pathways that promote immune cell recruitment, activation, and the release of cytotoxic factors, ultimately aiming to protect beta cells from autoimmune attack.

Signaling Pathway

The binding of IL-8 to CXCR1/2 initiates a cascade of intracellular signaling events. This compound, by inhibiting this initial step, is proposed to prevent the activation of these downstream pathways, thereby reducing inflammation and preserving beta-cell function.

Preclinical Evidence for Beta-Cell Preservation

Non-Obese Diabetic (NOD) Mouse Model

The NOD mouse is a well-established animal model for autoimmune diabetes that shares many characteristics with human T1D. Studies in NOD mice have demonstrated that inhibition of CXCR1/2 can prevent and even reverse diabetes. This preclinical evidence provided a strong rationale for investigating this compound in human clinical trials.

Streptozotocin (STZ)-Induced Diabetic Rat Model

Streptozotocin is a chemical that is toxic to pancreatic beta cells and is used to induce a model of T1D in rodents. In a study using STZ-induced diabetic rats, early intervention with this compound was shown to have a protective effect on beta-cell mass and function.[4] However, late-stage treatment was not effective in reversing established beta-cell loss, highlighting the importance of early intervention.[4]

Clinical Trial Data: The MEX0114 Phase 2 Study

The MEX0114 trial was a multicenter, randomized, double-blind, placebo-controlled Phase 2 study designed to evaluate the efficacy and safety of this compound in adults with new-onset T1D.

Study Design

-

Participants: Adults with recent-onset T1D (within 100 days of first insulin administration).

-

Intervention: this compound 400 mg twice daily or placebo.

-

Treatment Duration: Three cycles of 14 days on treatment followed by 14 days off.

-

Primary Endpoint: Change in C-peptide Area Under the Curve (AUC) in response to a Mixed Meal Tolerance Test (MMTT) at 13 weeks.

Key Findings

While the primary endpoint of a statistically significant difference in C-peptide AUC at 13 weeks was not met for the overall study population, several important trends and subgroup findings emerged.

Table 1: Key Efficacy Endpoints from the MEX0114 Phase 2 Trial

| Endpoint | This compound Group | Placebo Group | p-value | Citation(s) |

| Primary Endpoint | ||||

| Change in MMTT C-peptide AUC at 13 weeks | No significant difference | No significant difference | 0.330 | |

| Change in MMTT C-peptide AUC at 26 weeks | No significant difference | No significant difference | 0.404 | |

| Secondary Endpoints | ||||

| % of patients with HbA1c < 7% and daily insulin < 0.50 IU/kg at 26 weeks | 76.6% | 45.8% | 0.0095 | |

| Subgroup Analysis (Baseline Fasting C-peptide < median) | ||||

| MMTT C-peptide AUC at 13 weeks | Trend towards improvement | 0.111 | ||

| MMTT C-peptide AUC at 26 weeks | Statistically significant improvement | 0.041 |

These results suggest that this compound may be more effective in patients with a higher risk of rapid beta-cell loss at the time of diagnosis.

Experimental Protocols

The following are representative protocols for the key experiments cited in the evaluation of this compound.

Mixed Meal Tolerance Test (MMTT) in Clinical Trials

The MMTT is a standardized test to assess endogenous insulin secretion by measuring C-peptide levels in response to a liquid meal.

-

Patient Preparation: Patients are required to fast overnight. Administration of short-acting insulin is typically withheld on the morning of the test.

-

Baseline Sampling: A blood sample is drawn 15 minutes prior to the meal to establish baseline C-peptide and glucose levels.

-

Meal Administration: The patient consumes a standardized liquid meal (e.g., Boost® or Ensure®) within a specified timeframe (usually 5-10 minutes). The volume of the meal is often weight-based.

-

Post-Meal Sampling: Blood samples are collected at regular intervals after meal consumption (e.g., 30, 60, 90, and 120 minutes).

-

Analysis: C-peptide and glucose concentrations in the collected samples are measured using validated immunoassays.

-

Data Interpretation: The primary outcome is often the Area Under the Curve (AUC) for C-peptide, which provides a measure of total insulin secretion over the testing period.

Induction of Diabetes in a Rat Model with Streptozotocin (STZ)

This protocol describes a common method for inducing a T1D-like phenotype in rats for preclinical drug testing.

-

Animal Preparation: Male Wistar or Sprague-Dawley rats are typically used. Animals are fasted for a short period (e.g., 4-6 hours) before STZ injection.

-

STZ Preparation: STZ is dissolved in a cold citrate buffer (pH 4.5) immediately before use to ensure its stability.

-

STZ Administration: A single intraperitoneal or intravenous injection of STZ (e.g., 50-65 mg/kg body weight) is administered. The dose can be adjusted to induce varying degrees of beta-cell damage.

-

Diabetes Confirmation: Blood glucose levels are monitored daily. Hyperglycemia (e.g., blood glucose > 250 mg/dL) for two consecutive days, typically occurring within 48-72 hours post-injection, confirms the onset of diabetes.

-

Treatment Initiation: Once diabetes is confirmed, treatment with the investigational drug (e.g., this compound) or vehicle can be initiated.

Assessment of Beta-Cell Mass via Immunohistochemistry

This is a standard histological technique to quantify the insulin-producing beta-cell area within the pancreatic islets.

-

Pancreas Collection and Fixation: At the end of the study, animals are euthanized, and the pancreas is carefully dissected. The tissue is fixed in 10% neutral buffered formalin.

-

Tissue Processing and Sectioning: The fixed pancreas is embedded in paraffin, and thin sections (e.g., 4-5 µm) are cut using a microtome.

-

Immunohistochemical Staining:

-

Sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed to unmask the insulin epitope.

-

Sections are incubated with a primary antibody specific for insulin.

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied.

-

A chromogenic substrate is added, which results in a colored precipitate at the site of the antigen-antibody reaction (e.g., brown staining for insulin-positive cells).

-

Sections are counterstained (e.g., with hematoxylin) to visualize the nuclei of all cells.

-

-

Image Analysis:

-

Stained sections are imaged using a light microscope.

-

Image analysis software is used to quantify the total islet area and the insulin-positive area within each islet.

-

Beta-cell mass is calculated as the ratio of the insulin-positive area to the total islet area or total pancreatic area.

-

Future Directions and Conclusion

The findings from the MEX0114 Phase 2 trial, particularly the positive results in a subgroup of patients with more aggressive disease at onset, have prompted further investigation of this compound in a Phase 3 clinical trial (GLADIATOR). This ongoing research will provide more definitive evidence on the potential of this compound as a beta-cell preserving therapy in T1D.

References

Ladarixin: A Novel CXCR1/2 Antagonist for Neutrophilic Airway Diseases

An In-depth Technical Guide on the Therapeutic Potential of Ladarixin in Asthma and Chronic Obstructive Pulmonary Disease (COPD)

Introduction

Asthma and Chronic Obstructive Pulmonary Disease (COPD) are prevalent chronic respiratory conditions characterized by airway inflammation and airflow limitation[1]. While traditionally viewed through the lens of eosinophilic (Type 2) inflammation, a significant subset of patients, particularly those with severe or steroid-refractory disease, exhibit a neutrophilic inflammatory phenotype[2][3]. This neutrophilic inflammation is driven by the CXC chemokine family, particularly interleukin-8 (IL-8 or CXCL8), and is often poorly responsive to standard corticosteroid therapy[2][3]. Elevated IL-8 levels and neutrophil accumulation are common features in pulmonary diseases like asthma and COPD.

This presents a significant unmet clinical need for targeted therapies. This compound (formerly DF2156A) is a potent, orally available, dual allosteric, non-competitive antagonist of the chemokine receptors CXCR1 and CXCR2. These receptors are the primary mediators of neutrophil migration and activation in response to IL-8 and other ELR+ chemokines. By targeting the foundational mechanism of neutrophil recruitment, this compound offers a promising new therapeutic strategy for controlling corticosteroid-insensitive airway inflammation in asthma and COPD.

Mechanism of Action: Targeting the CXCR1/2 Axis

The recruitment of neutrophils from the bloodstream into inflamed lung tissue is a critical step in the pathogenesis of neutrophilic asthma and COPD. This process is orchestrated by ELR+ chemokines (such as CXCL1, CXCL2, CXCL5, and CXCL8) binding to the G protein-coupled receptors CXCR1 and CXCR2 expressed on the surface of neutrophils.

Signaling Cascade: Upon ligand binding, CXCR1/2 activate intracellular signaling pathways, predominantly through Gαi, leading to:

-

Chemotaxis: Directed migration of neutrophils along a chemokine gradient towards the site of inflammation.

-

Activation: Degranulation and release of cytotoxic contents, including proteases like neutrophil elastase and reactive oxygen species (ROS).

-

Cell Adhesion: Upregulation of adhesion molecules, facilitating firm attachment to the endothelium before extravasation.

This compound's Intervention: this compound functions as a non-competitive allosteric inhibitor, binding to a site on the CXCR1/2 receptors distinct from the chemokine-binding site. This binding induces a conformational change in the receptor, preventing its activation even when the chemokine ligand is bound. The key consequences of this inhibition are:

-

Impaired Neutrophil Extravasation: this compound effectively blocks the final step of neutrophil recruitment—their movement across the vascular basement membrane and into the tissue—without altering their initial firm adhesion to blood vessel walls.

-

Inhibition of Neutrophil Elastase Translocation: It specifically prevents the translocation of neutrophil elastase to the cell surface, a crucial process for degrading the extracellular matrix during tissue infiltration.

-

Broad Anti-Inflammatory Effects: By blocking the central hub of neutrophil recruitment, this compound can attenuate the downstream tissue damage and inflammation mediated by these cells.

Preclinical Efficacy in Asthma Models

This compound's potential has been extensively evaluated in various murine models of asthma, representing different inflammatory endotypes of the disease.

Th2-Dominant Allergic Asthma

In models of classic Th2-mediated allergic asthma, induced by ovalbumin (OVA), this compound demonstrated significant efficacy in reducing both eosinophilic and neutrophilic inflammation.

-

Acute Models: In mice subjected to single or multiple OVA challenges, oral treatment with this compound significantly reduced the influx of total leukocytes, neutrophils, and eosinophils into the airways. This was accompanied by a decrease in myeloperoxidase (MPO) and eosinophil peroxidase (EPO) activity in the lung tissue, which are markers for neutrophil and eosinophil presence, respectively. Furthermore, this compound treatment improved lung function by decreasing airway hyperresponsiveness (AHR) to methacholine.

-

Chronic Models: In a long-term, 16-day OVA challenge model designed to induce airway remodeling, daily treatment with this compound not only reduced airway inflammation but also significantly decreased collagen deposition and fibrosis in the lung parenchyma. This suggests a potential for this compound to modify the chronic structural changes associated with asthma.

| Parameter | Acute Th2 Asthma Model (4x OVA Challenge) | Chronic Th2 Asthma Model (8x OVA Challenge) |

| Total Leukocytes (BALF) | Reduced | Reduced |

| Neutrophils (BALF) | Reduced | Reduced |

| Eosinophils (BALF) | Reduced | Reduced |

| MPO/EPO Activity (Lung) | Reduced | Reduced |

| Airway Hyperresponsiveness | Reduced | Reduced |

| Collagen Deposition/Fibrosis | Not Assessed | Reduced |

| Source: Data compiled from preclinical murine studies. BALF: Bronchoalveolar Lavage Fluid; MPO: Myeloperoxidase; EPO: Eosinophil Peroxidase. |

Th1/Th17-Dominant, Steroid-Insensitive Asthma

A key therapeutic challenge in severe asthma is the lack of response to corticosteroids, often associated with a Th17-driven, neutrophilic inflammation. This compound was tested in a murine model that replicates this phenotype.

-

Efficacy: In this steroid-refractory model, this compound treatment successfully reduced the neutrophilic influx into the airways and lungs.

-

Restoration of Corticosteroid Sensitivity: Remarkably, this compound was shown to restore the sensitivity of the inflammatory response to corticosteroids. This suggests a potential synergistic role for this compound alongside conventional asthma therapies.

-

Functional Improvement: The treatment also led to significant improvements in lung function, including reduced airway hyperresponsiveness.

| Parameter | Th1/Th17 Steroid-Insensitive Asthma Model |

| Neutrophil Influx (BALF) | Reduced |

| MPO Activity (Lung) | Reduced |

| Airway Hyperresponsiveness | Reduced |

| Corticosteroid Sensitivity | Restored |

| Source: Data compiled from preclinical murine studies. |

Experimental Protocol: Murine Model of Chronic Allergic Asthma

Methodology:

-

Sensitization: C57BL/6 mice are sensitized on days 0 and 7 via intraperitoneal injections of 20 µg of ovalbumin (OVA) emulsified in aluminum hydroxide (Alum) adjuvant.

-

Challenge: From day 14 to day 29, mice are challenged every other day (for a total of 8 challenges) with an aerosol of 1% OVA for 30 minutes.

-

Treatment: Mice receive daily oral gavage of this compound (e.g., 10 mg/kg), vehicle, or a positive control like dexamethasone throughout the challenge period.

-

Endpoint Analysis: 24 hours after the final challenge, assessments are performed. This includes analyzing cell differentials in bronchoalveolar lavage fluid (BALF), measuring airway hyperresponsiveness to methacholine, quantifying cytokines and chemokines in lung homogenates, and performing histological analysis for inflammation and fibrosis (e.g., Gomori's trichrome staining for collagen).

Preclinical Efficacy in COPD-Related Models

Given the central role of neutrophils in COPD exacerbations, this compound was evaluated in a model mimicking an acute exacerbation of COPD (AECOPD).

Cigarette Smoke and Influenza-A Exacerbation Model

This model combines chronic cigarette smoke (CS) exposure with an acute influenza-A virus infection, a common trigger for AECOPD, creating a severe, steroid-resistant neutrophilic inflammation.

-

Key Findings: Oral administration of this compound during the viral exacerbation phase significantly reduced neutrophilic airway inflammation and improved lung function.

-

Survival Benefit: Most notably, treatment with this compound led to a significant improvement in the survival rate of the mice, highlighting its potential to mitigate the severity of life-threatening exacerbations.

| Parameter | CS + Influenza-A Exacerbation Model |

| Neutrophilic Inflammation | Reduced |

| Lung Function | Improved |

| Survival Rate | Improved |

| Source: Data compiled from a preclinical murine model of AECOPD. |

Experimental Protocol: AECOPD Mouse Model

Methodology:

-

Cigarette Smoke Exposure: Mice are exposed to the smoke of 4 cigarettes per day for 11 consecutive days in a whole-body exposure chamber.

-

Viral Infection: On day 11, mice are intranasally infected with a sublethal dose of Influenza-A (H1N1) virus.

-

Treatment: 24 hours post-infection, mice begin daily treatment with oral this compound, vehicle, or other comparators.

-

Endpoint Analysis: Animals are monitored daily for survival. A separate cohort of animals is euthanized at specific time points (e.g., 7 days post-infection) for analysis of lung function, BALF inflammation, and lung pathology.

Clinical Perspective and Future Directions

This compound is currently under clinical investigation, with Phase 2 and 3 trials completed or ongoing for conditions involving neutrophilic inflammation, such as new-onset type 1 diabetes. While direct clinical trial data for this compound in asthma or COPD is not yet published, the robust preclinical data provide a strong rationale for its development in these indications.

Clinical trials of other CXCR1/2 antagonists in respiratory diseases have yielded mixed results. Some studies showed reductions in sputum neutrophils but failed to demonstrate significant improvements in clinical endpoints like lung function. This may be due to trial design, patient selection, or the specific pharmacology of the antagonist used.

The unique profile of this compound as a dual, non-competitive allosteric inhibitor may offer advantages. Its ability to control neutrophilic inflammation and restore corticosteroid sensitivity in preclinical models suggests it could be particularly beneficial for specific, difficult-to-treat patient populations:

-

Severe Neutrophilic Asthma: Patients with persistent airway neutrophilia despite high-dose inhaled corticosteroids.

-

Frequent Exacerbator COPD: Patients who experience recurrent acute exacerbations, which are often driven by neutrophils.

Future clinical trials should focus on these well-defined patient phenotypes, potentially using biomarkers like sputum neutrophil counts or blood chemokine levels to enrich for responders.

Conclusion

This compound presents a compelling, mechanistically targeted approach for the treatment of asthma and COPD. Preclinical evidence strongly supports its efficacy in reducing the neutrophilic inflammation that characterizes severe and steroid-insensitive forms of these diseases. By inhibiting the CXCR1/2 receptors, this compound effectively blocks neutrophil recruitment, attenuates airway inflammation, reduces airway remodeling, and improves lung function in a variety of relevant animal models. Its demonstrated ability to improve survival in a model of severe AECOPD and to restore corticosteroid sensitivity underscores its significant therapeutic potential. As a novel, non-steroidal anti-inflammatory agent, this compound could fill a critical therapeutic gap for patients with neutrophilic-driven respiratory diseases, offering a new horizon in the management of asthma and COPD.

References

- 1. Comparison of clinical outcome of COPD with asthma-like feature with different inhalation therapies: a real-world study in the prospective RealDTC cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CXCR1 and CXCR2 Inhibition by this compound Improves Neutrophil-Dependent Airway Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Allosteric Inhibition Mechanism of Ladarixin on CXCR1/2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of Ladarixin, a potent, orally bioavailable, small-molecule inhibitor of the C-X-C chemokine receptors 1 and 2 (CXCR1 and CXCR2). This compound functions as a non-competitive, negative allosteric modulator, binding to a site topographically distinct from the endogenous ligand binding pocket. This allosteric inhibition effectively uncouples the receptors from their downstream signaling cascades without preventing ligand binding, thereby inhibiting inflammatory cell recruitment and pro-tumorigenic pathways. This document details the molecular interactions, impact on signaling pathways, quantitative pharmacological data, and key experimental methodologies used to characterize this mechanism.

Introduction to the CXCL8-CXCR1/2 Axis

The CXCL8-CXCR1/2 signaling axis is a critical mediator of innate immunity, primarily known for its role in the recruitment and activation of neutrophils and other leukocytes at sites of inflammation.[1] The chemokine CXCL8 (also known as Interleukin-8, IL-8) is the primary endogenous ligand for both CXCR1 and CXCR2, which are G protein-coupled receptors (GPCRs).[2][3][4] While CXCR1 is activated with high affinity almost exclusively by CXCL8 and CXCL6, CXCR2 can be activated by a broader range of ELR+ chemokines (CXCL1-3 and 5-8).[5]

Upon ligand binding, CXCR1/2 undergo a conformational change, leading to the activation of intracellular heterotrimeric G proteins, predominantly of the Gαi family. This initiates a cascade of downstream signaling events, including the activation of Phospholipase C (PLC), PI3K/Akt, and MAPK pathways, resulting in cellular responses such as chemotaxis, degranulation, angiogenesis, and proliferation. Dysregulation of this axis is implicated in a variety of inflammatory diseases and is increasingly recognized for its role in cancer progression, metastasis, and resistance to therapy.

This compound: A Dual Non-Competitive Allosteric Inhibitor

This compound is a second-generation dual inhibitor of CXCR1 and CXCR2 that operates via a non-competitive, allosteric mechanism. Unlike competitive antagonists that bind to the orthosteric site and directly compete with the endogenous ligand, this compound binds to an allosteric pocket located within the transmembrane region of the receptors.

The key features of this mechanism are:

-

No Effect on Ligand Binding: this compound's binding does not affect the affinity of CXCL8 or other cognate ligands for the receptors.

-

Signal Transduction Blockade: By binding to the allosteric site, this compound stabilizes an inactive conformation of the receptor or raises the energy barrier required for activation. This prevents the conformational change necessary to engage and activate intracellular G proteins, thereby blocking signal transduction.

-

Functional Scavenging: Because ligand binding is unaffected while signaling is blocked, the this compound-bound receptor effectively acts as a "scavenger," sequestering chemokines without initiating a cellular response.

This allosteric approach offers a significant therapeutic advantage by potently inhibiting receptor activation mediated by multiple different ligands, thus overcoming the redundancy inherent in the chemokine signaling system.

Caption: this compound's allosteric inhibition mechanism.

Inhibition of Downstream Signaling Pathways

This compound's blockade of CXCR1/2 activation leads to the abrogation of multiple downstream signaling pathways critical for inflammation and cancer progression. Studies have demonstrated that this compound-mediated inhibition of CXCR1/2 leads to the inhibition of the AKT and NF-kB signaling pathways. These pathways are central to promoting cell survival, motility, and proliferation. Furthermore, this compound has been shown to abolish the translocation of neutrophil elastase to the cell surface, a key step required for neutrophil extravasation and penetration of the vascular basement membrane to reach inflamed tissues.

Caption: CXCR1/2 signaling pathways inhibited by this compound.

Quantitative Pharmacological Data

This compound is a highly potent inhibitor of CXCR1/2-mediated cellular functions. The potency is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%.

| Parameter | Receptor Target | Value | Bioassay | Reference |

| IC50 | CXCR1 | 0.9 nM | CXCL8-mediated chemotaxis | |

| IC50 | CXCR2 | 0.8 nM | CXCL8-mediated chemotaxis | |

| IC50 | CXCR1/2 | 0.7 nM | CXCL8-mediated human PMN migration |

Note: IC50 values represent functional inhibition and are distinct from binding affinity constants like Ki or Kd. The non-competitive nature of this compound means it does not have a Ki value in the traditional sense of displacing a radioligand from the orthosteric site.

Key Experimental Protocols

The characterization of this compound's mechanism relies on a suite of in vitro cellular assays. Below are detailed methodologies for key experiments.

Chemotaxis Assay (Boyden Chamber Method)

This assay quantifies the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

-

Objective: To measure the IC50 of this compound for inhibition of CXCL8-induced cell migration.

-

Cells: Human polymorphonuclear leukocytes (PMNs), isolated from fresh human blood, or specific cancer cell lines expressing CXCR1/2.

-

Apparatus: A 48-well micro-chemotaxis chamber (Boyden chamber) with a polycarbonate filter (e.g., 5 µm pore size) separating the upper and lower wells.

-

Procedure:

-

The lower wells of the chamber are loaded with a solution of chemoattractant (e.g., recombinant human CXCL8 at a predetermined optimal concentration, such as 10 ng/mL) in assay buffer.

-

The upper wells are loaded with a suspension of cells (e.g., 1x10^6 cells/mL) that have been pre-incubated for 15-30 minutes at 37°C with various concentrations of this compound or vehicle control.

-

The chamber is assembled with the filter separating the wells and incubated for 60-90 minutes at 37°C in a humidified 5% CO2 atmosphere to allow cell migration.

-

After incubation, the filter is removed, non-migrated cells on the upper surface are scraped off, and the filter is fixed and stained (e.g., with Diff-Quik).

-

The number of cells that have migrated through the pores to the lower side of the filter is counted in several high-power fields using a microscope.

-

-

Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. IC50 values are determined by non-linear regression analysis of the concentration-response curve.

Caption: Experimental workflow for a Boyden chamber chemotaxis assay.

Calcium Mobilization Assay